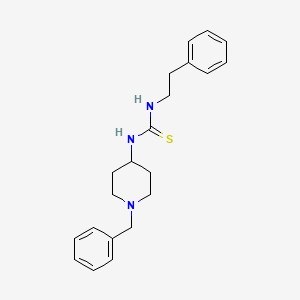
1-(1-Benzylpiperidin-4-yl)-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea: is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a piperidine ring substituted with a benzyl group and a phenethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea typically involves the reaction of 1-benzyl-4-piperidone with phenethylamine in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The benzyl and phenethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide
- N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide
- 1-Benzyl-4-piperidone
Comparison: N-(1-Benzyl-4-piperidyl)-N’-phenethylthiourea is unique due to the presence of both benzyl and phenethyl groups attached to the thiourea moiety, which may confer distinct chemical and biological properties compared to similar compounds. For instance, N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide and N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide lack the phenethyl group, which could influence their reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H27N3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C21H27N3S/c25-21(22-14-11-18-7-3-1-4-8-18)23-20-12-15-24(16-13-20)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H2,22,23,25) |
InChI Key |
MLNCBJJFKBNCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=S)NCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















